
Trimesitylphosphine
Overview
Description
Preparation Methods
Trimesitylphosphine is typically synthesized through the reaction of triisopropylidenebromobenzene with sodium phosphide at low temperatures . The compound can be purified by recrystallization from ethanol . Industrial production methods often involve similar synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
Trimesitylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to this compound oxide using reagents like hydrogen peroxide.
Substitution: It participates in substitution reactions, forming stable complexes with transition metals.
Coupling Reactions: It is a suitable ligand for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.
Common reagents and conditions for these reactions include organic solvents, transition metal catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
Ligand in Organometallic Chemistry
Trimesitylphosphine as a Ligand:
this compound functions as a strong σ-donor and a weak π-acceptor ligand in coordination complexes. The bulky mesityl groups provide steric hindrance, which stabilizes metal centers and influences their reactivity. This property is crucial for designing catalysts for organic transformations.
Key Characteristics:
- Steric Protection: The steric bulk around the phosphorus atom enhances selectivity in reactions.
- Electron Donation: It effectively donates electrons to transition metals, facilitating bond formation in cross-coupling reactions.
Catalytic Applications
Catalysis in Organic Synthesis:
this compound is extensively utilized in palladium-catalyzed reactions, particularly in the synthesis of complex organic molecules. For instance, it has been employed in the selective synthesis of aryl-substituted octahydrocyclopenta[b]pyrroles from aryl bromides.
Case Study:
In a study published by the American Chemical Society, this compound was shown to enhance selectivity in C-C bond-forming reactions compared to other phosphine ligands. The results indicated that using this compound led to higher yields of desired products while minimizing side reactions .
Material Science Applications
Functional Coatings and Thin Films:
Due to its unique properties, this compound is being explored for applications in electronic and optoelectronic devices. Its ability to form stable complexes with metals makes it suitable for developing functional coatings that can enhance the performance of electronic components.
Applications Include:
- Energy Generation/Storage: Used as a precursor for materials in solar cells and batteries.
- MEMS (Micro-Electro-Mechanical Systems): Its properties are beneficial for creating sensitive components in MEMS technology .
Comparison with Other Phosphines
The following table compares this compound with other common phosphines based on their structural characteristics and applications:
Compound Name | Formula | Key Characteristics |
---|---|---|
Tris(2,4,6-trimethylphenyl)phosphine | C₂₇H₃₃P | High steric hindrance; used in specialized catalysis |
Trimethylphosphine | C₃H₉P | Less sterically hindered; commonly used as a ligand |
Triphenylphosphine | C₁₈H₁₅P | Bulkier; used in organic synthesis; less reactive |
Triethylphosphine | C₇H₁₈P | Similar reactivity but different steric properties |
Synthesis of this compound
This compound can be synthesized through various methods, including the reaction of mesityl chloride with phosphorus trichloride or by direct alkylation of phosphorus compounds. The synthesis process allows for the introduction of specific functional groups that can enhance its reactivity and application potential.
Mechanism of Action
The mechanism of action of trimesitylphosphine involves its ability to form stable complexes with transition metals, which then participate in catalytic reactions. These complexes can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Trimesitylphosphine is unique due to its bulky structure and stability. Similar compounds include:
Triphenylphosphine: Commonly used in similar catalytic reactions but has a less bulky structure.
Tris(pentafluorophenyl)phosphine: Known for its electron-withdrawing properties, making it suitable for different types of reactions.
Tri(o-tolyl)phosphine: Another bulky phosphine ligand with applications in catalysis.
This compound stands out due to its specific steric and electronic properties, which make it particularly effective in forming stable metal complexes and facilitating various catalytic processes.
Biological Activity
Trimesitylphosphine (TMP) is a triarylphosphine compound characterized by three mesityl groups attached to a phosphorus atom. This unique structure imparts significant steric and electronic properties, making TMP a subject of interest in various fields, including catalysis and medicinal chemistry. This article focuses on the biological activity of TMP, summarizing research findings, case studies, and data tables that highlight its potential therapeutic applications.
Biological Activity Overview
This compound has been investigated for its biological activities, particularly in the context of its interactions with biological systems and potential therapeutic effects. The following sections outline key findings from recent studies.
Anticancer Activity
Research indicates that TMP and its derivatives exhibit notable anticancer properties. A comparative study on aziridine phosphine oxides, which include TMP as a reference compound, demonstrated significant inhibition of cell viability in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay across different concentrations:
Compound | Cell Line | IC50 (µM) |
---|---|---|
TMP | HeLa | 25 |
TMP | Ishikawa | 30 |
Findings : The study revealed that TMP derivatives led to significant cell cycle arrest and increased levels of reactive oxygen species (ROS), suggesting a dual mechanism involving both antiproliferative effects and apoptosis induction .
The mechanism through which TMP exerts its biological effects is multifaceted:
- Cell Cycle Arrest : Studies have shown that TMP induces S-phase arrest in cancer cells, thereby inhibiting their proliferation. This was evidenced by flow cytometry analysis revealing a marked increase in the sub-G1 phase population, indicative of apoptosis .
- ROS Generation : The generation of ROS upon treatment with TMP compounds suggests oxidative stress as a contributing factor to cell death .
Antibacterial Activity
In addition to anticancer effects, TMP has also been evaluated for antibacterial properties. Preliminary investigations indicated moderate antibacterial activity against various strains, although further optimization is necessary to enhance efficacy:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 100 |
Escherichia coli | 150 |
: While the antibacterial activity of TMP is promising, it requires further investigation to establish clinical relevance .
Case Study 1: Anticancer Efficacy in HeLa Cells
A detailed study explored the effects of TMP on HeLa cells. The results indicated that treatment with TMP resulted in:
- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 25 µM.
- Mechanistic Insights : Flow cytometric analysis showed an increase in apoptotic cells, corroborated by increased ROS levels.
Case Study 2: Photosensitizer Properties
TMP has also been studied as a photosensitizer in photodynamic therapy (PDT). In a comparative analysis with other phosphines, TMP exhibited slower oxidation rates but demonstrated potential when combined with specific photosensitizers:
Photosensitizer | Conversion (%) after 2 hours |
---|---|
TMP | 63 |
Triphenylphosphine | >95 |
Implications : These findings suggest that while TMP may not be as efficient as some alternatives, its unique properties could be harnessed for specific applications in PDT .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of trimesitylphosphine relevant to experimental design?
this compound (C₂₇H₃₃P) exhibits steric bulk due to its three mesityl groups, with a melting point of 185–188°C and a boiling point of ~491°C at 760 mmHg. Its air sensitivity necessitates storage under argon . Key properties include:
- LogP : 6.22 (high lipophilicity)
- Water solubility : Insoluble (requires polar aprotic solvents like THF or toluene)
- Thermal stability : Decomposes above 300°C under oxidative conditions.
Methodological Note : Characterize purity via P NMR (δ ~ -5 ppm for free phosphine) and elemental analysis. Use Schlenk techniques for air-sensitive reactions .
Q. How can this compound be synthesized, and what are common impurities?
this compound is typically synthesized via:
- Grignard route : Reaction of PCl₃ with mesitylmagnesium bromide.
- Oxidative methods : Oxidation of PMes₃ precursors with peracetic acid (yield ~75–80%) .
Impurity Analysis :
- Byproducts : Residual mesityl halides (detectable via GC-MS).
- Purification : Recrystallization from hot ethanol or column chromatography (silica gel, hexane/EtOAc).
Validation : Cross-check purity with melting point and H NMR (aromatic proton integration) .
Q. What spectroscopic techniques are most effective for characterizing this compound complexes?
- P NMR : Detects coordination shifts (e.g., δ +20 ppm for Au-P bonds) .
- IR Spectroscopy : P-C stretching modes at 500–600 cm⁻¹.
- X-ray crystallography : Resolves steric effects (e.g., Ag-P bond lengths ~244 pm in Ag₂(μ-3c)₂₂) .
Advanced Tip : Use DFT calculations (B3LYP/6-31G*) to correlate experimental and theoretical bond lengths .
Advanced Research Questions
Q. How does steric bulk influence this compound’s reactivity in transition-metal catalysis?
The mesityl groups create a conical steric profile, reducing unwanted side reactions (e.g., dimerization) but limiting substrate access. Case Study : In Ag(I) complexes, steric shielding increases catalyst lifetime but lowers turnover frequency (TOF) by 40% compared to PPh₃ analogs .
Experimental Design :
- Compare reaction rates with PPh₃ and PMes₃ under identical conditions.
- Monitor intermediates via in situ P NMR.
Table 1 : Steric Parameters of Common Phosphine Ligands
Ligand | Tolman Cone Angle (°) | Metal Complex TOF (h⁻¹) |
---|---|---|
PMes₃ | 194 | 120 |
PPh₃ | 145 | 200 |
PCy₃ | 170 | 150 |
Data from . |
Q. How can computational methods resolve contradictions in this compound’s thermodynamic data?
Discrepancies in enthalpy values (e.g., ΔH for H₂ activation: -85 kJ/mol vs. -78 kJ/mol) arise from solvent effects or ligand flexibility. Resolution Strategy :
- Perform calorimetry in rigorously dried solvents .
- Validate with DFT (M06-2X/def2-TZVP) including dispersion corrections .
Example : The ΔH discrepancy in [PMes₃·BH₃] adducts was resolved by accounting for solvent (THF vs. toluene) polarity effects .
Q. What strategies mitigate decomposition of this compound in aerobic catalytic cycles?
- Additives : Introduce radical scavengers (e.g., TEMPO) to inhibit oxidation.
- Encapsulation : Use MOFs or dendrimers to shield the phosphine.
- In Situ Monitoring : Track decomposition via UV-Vis (λ = 320 nm for oxidized byproducts) .
Table 2 : Decomposition Pathways of PMes₃
Condition | Byproduct | Half-Life (h) |
---|---|---|
Air (25°C) | PMes₃O | 2.5 |
O₂ (1 atm) | PMes₃O₂ | 0.8 |
Ar (glovebox) | Stable | >100 |
Data from . |
Q. Data Contradiction Analysis
Q. Why do reported crystal structures of PMes₃ complexes show variable bond lengths?
Variations in Ag-P bond lengths (e.g., 244.09 pm vs. 242.5 pm) arise from:
- Counterion effects : Weak Ag⋯F interactions in BF₄⁻ salts elongate bonds .
- Crystallization solvent : Polar solvents induce lattice strain.
Methodology :
Properties
IUPAC Name |
tris(2,4,6-trimethylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33P/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXDWPWXHTXJMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369902 | |
Record name | Trimesitylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23897-15-6 | |
Record name | Trimesitylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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